3-(Azepane-1-sulfonyl)-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

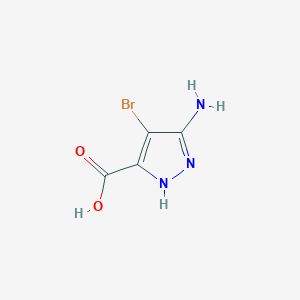

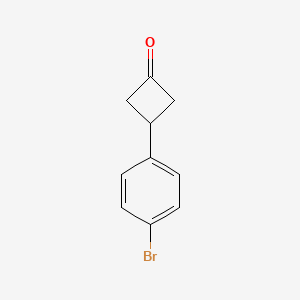

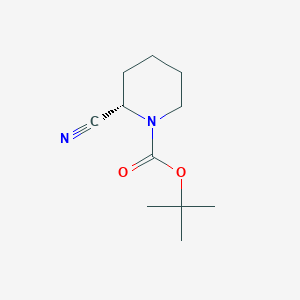

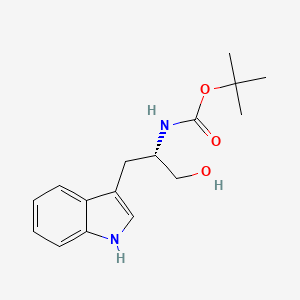

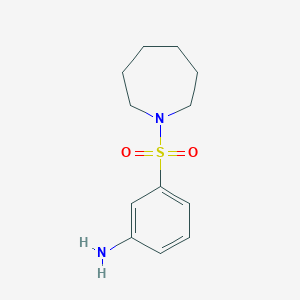

3-(Azepane-1-sulfonyl)-phenylamine is a compound that falls within the category of N-heterocycles, which are organic compounds featuring a ring structure containing at least one atom other than carbon. This particular compound includes an azepane ring, which is a seven-membered saturated heterocycle containing one nitrogen atom, and a phenylamine group, which is an aromatic ring attached to an amine. The presence of the sulfonyl functional group suggests potential reactivity and utility in chemical synthesis.

Synthesis Analysis

The synthesis of related N-heterocycles, such as azepines, can be achieved using α-phenylvinylsulfonium salts, as described in the second paper. This method provides a concise route to create stereodefined C-substituted morpholines, piperazines, and azepines with moderate to excellent yields ranging from 27% to 75% . The process involves the reaction of amino alcohols or diamines with α-phenylvinylsulfonium salts, employing cesium carbonate as a base and dichloromethane as a solvent. The reactions are noted for their high levels of regio- and diastereoselectivity, which can be controlled through the choice of base and solvent. Additionally, the synthesis can be performed at ambient temperature and does not require anhydrous conditions or protection from air .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(Azepane-1-sulfonyl)-phenylamine, such as those containing an azetidine ring, can be elucidated using X-ray crystallography. In the first paper, the structures of sulfenamides and sulfinamides with an azetidine ring were established using this technique . The presence of the azepane ring in 3-(Azepane-1-sulfonyl)-phenylamine suggests a similar approach could be used to determine its precise molecular structure.

Chemical Reactions Analysis

The first paper provides insight into the chemical reactivity of a compound with an azetidine ring, which is structurally similar to the azepane ring in 3-(Azepane-1-sulfonyl)-phenylamine. The reactions of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl chlorides and sulfinyl chlorides lead to the formation of sulfenamides and sulfinamides, respectively . A two-step mechanism is proposed, involving the formation of an intermediate carbenium ion by the addition of an electrophile at the nitrogen atom and subsequent cleavage of a carbon-nitrogen bond. This suggests that 3-(Azepane-1-sulfonyl)-phenylamine could undergo similar electrophilic reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 3-(Azepane-1-sulfonyl)-phenylamine, the synthesis and structural analysis of related compounds provide some indirect insights. The solubility of such compounds in organic solvents like dichloromethane , as well as the stability of these compounds at ambient temperature and in the presence of air , can be inferred. The deprotection of N-sulfonamide protecting groups is also mentioned, indicating that the compound may be amenable to further functionalization or deprotection steps under certain conditions . The regio- and diastereoselectivity observed in the synthesis also suggest that the compound may exist in multiple stereoisomeric forms, which could have different physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Azepanium Ionic Liquids

Azepane has been utilized to synthesize a new family of room-temperature ionic liquids. These transformations are significant for mitigating the disposal of azepane, which is generated in large amounts in the polyamide industry. These ionic liquids show promising applications due to their wide electrochemical windows, making them safe alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).

Lanthanide(III) Azepane Dithiocarbamate Complexes

Lanthanide(III) azepane dithiocarbamate complexes have been synthesized and evaluated for catalytic activity. These complexes show potential utility as catalysts in the trimethylsilylcyanation of carbonyl compounds, indicating their significant catalytic properties (Pitchaimani et al., 2013).

Chiral Sulfonamides Based on 2-Azabicycloalkane Skeleton

Chiral sulfonamides containing the 2-azabicycloalkane scaffold have been developed, showing notable cytotoxic activity against various human cancer cell lines. These compounds represent a potential avenue for the development of new anticancer agents (Samadaei et al., 2020).

Pharmaceutical Significance of Azepane-Based Motifs

Azepane-based compounds have been identified to possess a variety of pharmacological properties. More than 20 azepane-based drugs have been approved by the FDA for treating various diseases. This review highlights the significant role of azepane in therapeutic applications and drug discovery (Zha et al., 2019).

Synthesis of Heterocycles from Glycosylamines and Glycosyl Azides

Glycosylamines and glycosyl azides, which can be transformed into N-glycosyl heterocycles, are synthesized using glycosyl enamines in the preparation of various heterocycles, including azepanes. This process represents a versatile method in carbohydrate chemistry (Fernández-Bolaños & López, 2007).

Biaryl Sulfonamides Based on 2-Azabicycloalkane Skeleton

Biaryl sulfonamides based on bicyclic scaffolds like 2-azabicyclo(2.2.1)heptane and 2-azabicyclo(3.2.1)octane have been developed, displaying antiproliferative activity against various cancer cell lines. These compounds offer a new direction in the search for selective antitumor agents (Iwan et al., 2020).

Eigenschaften

IUPAC Name |

3-(azepan-1-ylsulfonyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-11-6-5-7-12(10-11)17(15,16)14-8-3-1-2-4-9-14/h5-7,10H,1-4,8-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDMSVNDLGEMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407440 |

Source

|

| Record name | 3-(Azepane-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azepane-1-sulfonyl)-phenylamine | |

CAS RN |

91619-39-5 |

Source

|

| Record name | 3-(Azepane-1-sulfonyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.